Cas no 865466-24-6 (Narlaprevir)

Narlaprevir structure
Narlaprevir structure
商品名:Narlaprevir
CAS番号:865466-24-6
MF:C36H61N5O7S
メガワット:707.963848829269
CID:828039
PubChem ID:11857239

Narlaprevir 化学的及び物理的性質

名前と識別子

    • (1R,2S,5S)-N-[(1S)-1-[(Cyclopropylamino)oxoacetyl]
    • (1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxam
    • Narlaprevir
    • SCH 900518
    • SCH-900518
    • 3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[(1S)-1-[(cyclopropylamino)oxoacetyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)- (9CI)
    • Arlansa
    • BRD-K38287497-001-01-2
    • SCHEMBL583183
    • (1R,2S,5S)-N-((1S)-1-(2-(cyclopropylamino)-2-oxoacetyl)pentyl)-3-((2S)-2-(((1-(((1,1- dimethylethyl)sulfonyl)methyl)cyclohexyl)carbamoyl)amino)-3,3-dimethylbutanoyl)-6,6- dimethyl-3-azabicyclo(3.1.0)hexane-2-carboxamide
    • F84170
    • NARLAPREVIR [WHO-DD]
    • BDBM50537558
    • (3S)-N-CYCLOPROPYL-3-{[(1R,2S,5S)-3-[(2S)-3,3-DIMETHYL-2-[({1-[(2-METHYLPROPANE-2-SULFONYL)METHYL]CYCLOHEXYL}CARBAMOYL)AMINO]BUTANOYL]-6,6-DIMETHYL-3-AZABICYCLO[3.1.0]HEXAN-2-YL]FORMAMIDO}-2-OXOHEPTANAMIDE
    • 2857LA2O07
    • (1R,2S,5S)-3-(N-(((1-((tert-butylsulfonyl)methyl)cyclohexyl)amino)carbonyl)-3-methyl-l- valyl)-N-((1s)-1-((cyclopropylamino)(oxo)acetyl)pentyl)-6,6-dimethyl-3- azabicyclo(3.1.0)hexane-2-carboxamide
    • Narlaprevir [USAN]
    • D09644
    • TQP0852
    • CHEBI:173104
    • Narlaprevir [USAN:INN]
    • (1S,4S,5R)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethyl-butanoyl]-N-[(1S)-1-[2-(cyclopropylamino)-2-oxo-acetyl]pentyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-4-carboxamide
    • GTPL11572
    • SCH900518
    • GLXC-15528
    • AKOS030526949
    • EX-A5389
    • (1R,2S,5S)-3-[N-({1-[(tert-Butylsulfonyl)methyl]cyclohexyl}carbamoyl)-3-methyl-L-valyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
    • (1R,2S,5S)-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-[3-methyl-N-({1-[(2-methylpropane-2-sulfonyl)methyl]cyclohexyl}carbamoyl)-L-valyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide
    • CS-0445
    • UNII-2857LA2O07
    • DTXSID801025746
    • Q27254268
    • narlaprevirum
    • Narlaprevir (USAN/INN)
    • DA-65940
    • NCGC00378650-01
    • 3-Azabicyclo(3.1.0)hexane-2-carboxamide, N-((1S)-1-(2-(cyclopropylamino)-2- oxoacetyl)pentyl)-3-((2s)-2-((((1-(((1,1-dimethylethyl)sulfonyl)methyl)cyclohexyl) amino)carbonyl)amino)-3,3-dimethyl-1-oxobutyl)-6,6-dimethyl-, (1R,2S,5S)-
    • (1R,2S,5S)-N-[(1S)-1-[(Cyclopropylamino)oxoacetyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, 3-Azabicyclo[3.1.0]hexane-2-carboxamide; Sch 900518
    • (1R,2S,5S)-3-((S)-2-(3-(1-((tert-butylsulfonyl)methyl)cyclohexyl)ureido)-3,3-dimethylbutanoyl)-N-((S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
    • (1R,2S,5S)-3-{(2S)-2-[({1-[(tert-butylsulfonyl)methyl]cyclohexyl}carbamoyl)amino]-3,3-dimethylbutanoyl}-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
    • HY-10300
    • CHEMBL1255891
    • 865466-24-6
    • NARLAPREVIR [INN]
    • MS-31189
    • (1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
    • MDL: MFCD16038932
    • インチ: 1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1
    • InChIKey: RICZEKWVNZFTNZ-LFGITCQGSA-N
    • ほほえんだ: C([C@H]1N(C(=O)[C@H](C(C)(C)C)NC(=O)NC2(CCCCC2)CS(=O)(=O)C(C)(C)C)C[C@@H]2C([C@H]12)(C)C)(=O)N[C@@H](CCCC)C(=O)C(=O)NC1CC1

計算された属性

  • せいみつぶんしりょう: 707.42917048g/mol
  • どういたいしつりょう: 707.42917048g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 12
  • 重原子数: 49
  • 回転可能化学結合数: 20
  • 複雑さ: 1400
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.4
  • トポロジー分子極性表面積: 179Ų

じっけんとくせい

  • 密度みつど: 1.21
  • ゆうかいてん: Not available
  • ふってん: Not available
  • フラッシュポイント: Not available
  • じょうきあつ: Not available

Narlaprevir 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
DC Chemicals
DC22606-250 mg
Narlaprevir
865466-24-6 >98%
250mg
$200.0 2022-02-28
TRC
N379115-5mg
Narlaprevir
865466-24-6
5mg
$666.00 2023-05-17
DC Chemicals
DC22606-1 g
Narlaprevir
865466-24-6 >98%
1g
$400.0 2022-02-28
MedChemExpress
HY-10300-10mM*1mLinDMSO
Narlaprevir
865466-24-6 98.15%
10mM*1mLinDMSO
¥5708 2022-05-18
MedChemExpress
HY-10300-50mg
Narlaprevir
865466-24-6 95.46%
50mg
¥8407 2024-04-17
ChemScence
CS-0445-10mg
Narlaprevir
865466-24-6 98.15%
10mg
$670.0 2022-04-26
ChemScence
CS-0445-50mg
Narlaprevir
865466-24-6 98.15%
50mg
$1085.0 2022-04-26
MedChemExpress
HY-10300-100mg
Narlaprevir
865466-24-6 97.22%
100mg
¥14694 2023-08-31
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci12390-50mg
Narlaprevir
865466-24-6 98%
50mg
¥7461.00 2023-09-09
eNovation Chemicals LLC
Y1315321-50mg
(1R,2S,5S)-N-[(1S)-1-[(Cyclopropylamino)oxoacetyl]pentyl]-3-[(2S)-2-[[[[1-[[(1,1-dimethylethyl)sulfonyl]methyl]cyclohexyl]amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
865466-24-6 97%
50mg
$1440 2024-06-06

Narlaprevir 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Diphenylphosphoryl azide Solvents: Toluene ;  heated; 3 h, 110 °C; 110 °C → rt
1.2 Reagents: Triethylamine Solvents: Water ;  48 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  15 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, rt
2.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  0 °C; 18 h, 0 °C → rt
2.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 - 10 °C; 5 min, 30 °C; 2 h, cooled; 2.5 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 3, rt
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt → -5 °C; 20 h, -5 °C → rt
4.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al, ACS Medicinal Chemistry Letters, 2010, 1(2), 64-69

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: 4-Methylmorpholine ,  1-Hydroxybenzotriazole ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  0 °C; 18 h, 0 °C → rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  0 - 10 °C; 5 min, 30 °C; 2 h, cooled; 2.5 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 3, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt → -5 °C; 20 h, -5 °C → rt
3.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al, ACS Medicinal Chemistry Letters, 2010, 1(2), 64-69

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetic acid Solvents: Ethyl acetate ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt → -5 °C; 20 h, -5 °C → rt
3.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al, ACS Medicinal Chemistry Letters, 2010, 1(2), 64-69

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Tempo ,  Lithium bromide Solvents: Ethyl acetate ,  Water ;  rt → 0 °C; 0 °C
2.1 Reagents: Acetic acid Solvents: Ethyl acetate ;  0 °C; 0 °C → rt; 12 h, rt
2.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
2.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
3.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt → -5 °C; 20 h, -5 °C → rt
4.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al, ACS Medicinal Chemistry Letters, 2010, 1(2), 64-69

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al, ACS Medicinal Chemistry Letters, 2010, 1(2), 64-69

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt → -5 °C; 20 h, -5 °C → rt
2.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al, ACS Medicinal Chemistry Letters, 2010, 1(2), 64-69

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt → 5 °C; 2.5 h, 0 - 5 °C; 3 h, reflux; overnight, cooled; 3 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water Solvents: Water ;  0 °C; 2 h, 0 °C → 35 °C; overnight, rt
1.3 Solvents: Tetrahydrofuran ;  10 °C; 10 °C → rt; 2 d, rt
2.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Catalysts: Tempo ,  Lithium bromide Solvents: Ethyl acetate ,  Water ;  rt → 0 °C; 0 °C
3.1 Reagents: Acetic acid Solvents: Ethyl acetate ;  0 °C; 0 °C → rt; 12 h, rt
3.2 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  1 h, rt
3.3 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  1 h, rt
4.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  rt → -5 °C; 20 h, -5 °C → rt
5.1 Reagents: Sodium bicarbonate ,  Tempo ,  Sodium hypochlorite ,  Potassium bromide Solvents: Ethyl acetate ,  Water ;  rt; 30 min, rt
リファレンス
Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor
Arasappan, Ashok; et al, ACS Medicinal Chemistry Letters, 2010, 1(2), 64-69

Narlaprevir Raw materials

Narlaprevir Preparation Products

Narlaprevir 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:865466-24-6)Narlaprevir
A916277
清らかである:99%/99%/99%/99%
はかる:1mg/5mg/10mg/50mg
価格 ($):185.0/407.0/651.0/1054.0